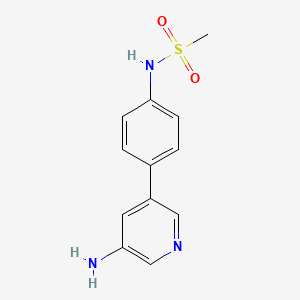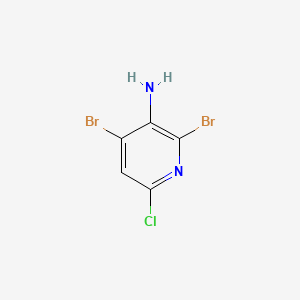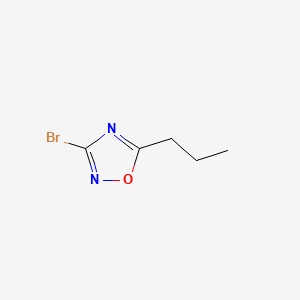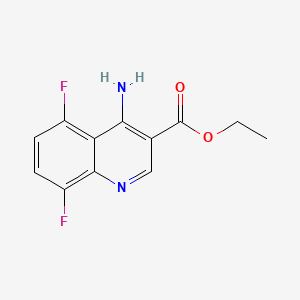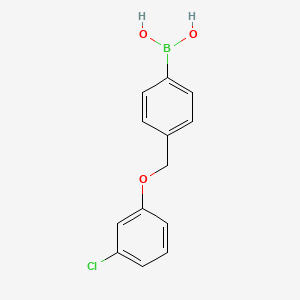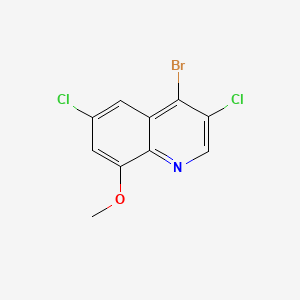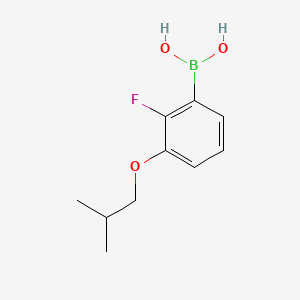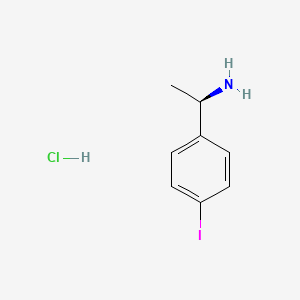![molecular formula C54H82Br4N2O4 B577891 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1219501-17-3](/img/structure/B577891.png)
4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical substance with the CAS number 1219501-17-3 . It is also known as Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,5,9,10-tetrabromo-2,7-bis(2-butyloctyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone core, with four bromine atoms and two octyldodecyl groups attached . The molecular formula is C54H82Br4N2O4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1142.86 . It is insoluble with a solubility of 7.1E -9 g/L at 25 ºC . The density is calculated to be 1.291±0.06 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación
Sensing Behavior : A novel naphthalenediimide derivative related to the compound demonstrated efficient anion sensing for fluoride ions, showcasing its potential in sensory applications (Gu et al., 2016).
Synthesis of π-Conjugated Polymers : The compound has been used in the synthesis of naphthalene-diimide-based π-conjugated polymers, indicating its utility in polymer chemistry and materials science (Goto et al., 2015).
Near Infrared Chromophores : A study explored the use of a similar naphthalene diimide (NDI)-based compound for creating near-infrared chromophores with two-photon absorbing properties, relevant for advanced optical applications (Lin et al., 2010).
Electron-Accepting Chromophores in Devices : The compound has applications in creating electron-accepting chromophores for bulk-heterojunction devices, significant in the field of organic electronics (Gupta et al., 2015).
Electron Acceptor for Organic Solar Cells : It has been used in the development of non-fullerene electron acceptors for organic solar cells, highlighting its potential in renewable energy technologies (Gupta et al., 2015).
Non-Fullerene Acceptors in Bulk-Heterojunction Devices : Its derivatives have been designed and synthesized for use as non-fullerene electron acceptors in bulk-heterojunction photovoltaic devices (Srivani et al., 2017).
Modular Small Organic Molecules for Photovoltaic Devices : Naphthalene diimide (NDI) based small organic molecules, including the compound , have been used in solution-processable photovoltaic devices, showing its versatility in energy conversion applications (Patil et al., 2014).
Electrochemical Capture and Release of CO2 : A derivative of the compound has been applied in electrochemical methods for capturing and releasing CO2 in aqueous electrolytes, relevant for carbon capture technologies (Apaydin et al., 2017).
Organic Thermoelectrics : The compound has been used in the creation of n-type organic thermoelectrics with high Seebeck coefficients and power factors (Han et al., 2021).
Propiedades
IUPAC Name |
2,3,9,10-tetrabromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIMHOHQGVMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82Br4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857040 |
Source


|
| Record name | 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1142.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
CAS RN |
1219501-17-3 |
Source


|
| Record name | 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

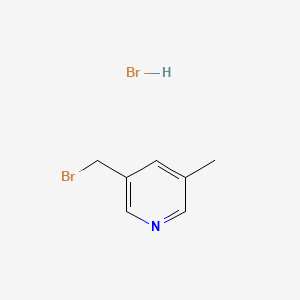
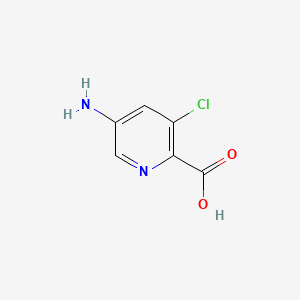
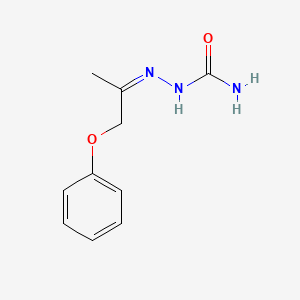
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)
